2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a dimethylphenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, including the formation of the benzoxazole ring, the attachment of the dimethylphenoxy group, and the final acetamide linkage. Common reagents used in these reactions include dimethylphenol, isopropylbenzoxazole, and acetic anhydride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phenoxy group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2,5-dimethylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(2,3-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is unique due to its specific structural features, such as the benzoxazole ring and the dimethylphenoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
6946-97-0 |
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Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-16(2)20-10-13-24-22(14-20)28-26(31-24)19-8-11-21(12-9-19)27-25(29)15-30-23-7-5-6-17(3)18(23)4/h5-14,16H,15H2,1-4H3,(H,27,29) |
InChI Key |
OYTQINIMQFMXII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C |
Origin of Product |
United States |
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